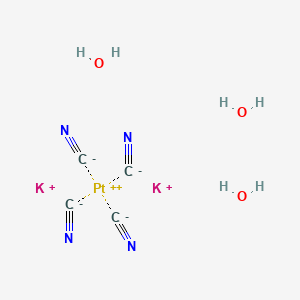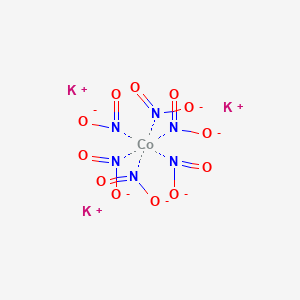
Potassium tetracyanoplatinate(II) trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium tetracyanoplatinate(II) trihydrate is a chemical compound used in the preparation of other salts like Krogmann’s salt, which are highly conducting, one-dimensional materials . It is a white to pale yellow crystalline substance .
Molecular Structure Analysis
The molecular formula of Potassium tetracyanoplatinate(II) trihydrate is C4H6K2N4O3Pt . The InChI Key is KBALGZKVNFJSRU-UHFFFAOYSA-N . More detailed structural analysis might be available in specific scientific literature or databases.Physical And Chemical Properties Analysis
Potassium tetracyanoplatinate(II) trihydrate appears as a white to pale yellow crystalline substance . It has a molecular weight of 431.42 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
- Potassium tetracyanoplatinate(II) trihydrate is used in the preparation of other salts like Krogmann’s salt . These salts are highly conducting, one-dimensional materials .
- The method of application involves chemical reactions under controlled conditions to produce the desired salts .
- The outcome of this application is the production of highly conducting materials that can be used in various fields, including electronics and materials science .
- Given its unique properties, Potassium tetracyanoplatinate(II) trihydrate could be used in material science research .
- It could be used in the synthesis of new materials or the study of its properties under different conditions .
- The methods of application would depend on the specific research question being addressed .
- The outcomes could include new insights into material properties or the development of new materials .
Preparation of Other Salts
Material Science Research
- Potassium tetracyanoplatinate(II) trihydrate is used in the preparation of other salts like Krogmann’s salt . These salts are highly conducting, one-dimensional materials .
- The method of application involves chemical reactions under controlled conditions to produce the desired salts .
- The outcome of this application is the production of highly conducting materials that can be used in various fields, including electronics and materials science .
- Given its unique properties, Potassium tetracyanoplatinate(II) trihydrate could be used in material science research .
- It could be used in the synthesis of new materials or the study of its properties under different conditions .
- The methods of application would depend on the specific research question being addressed .
- The outcomes could include new insights into material properties or the development of new materials .
- Potassium tetracyanoplatinate(II) trihydrate could potentially be used in nanotechnology .
- Its high purity, submicron, and nanopowder forms may be considered for various applications .
- The methods of application would involve nanoscale manipulation and characterization .
- The outcomes could include the development of novel nanomaterials or nanodevices .
Preparation of Other Salts
Material Science Research
Nanotechnology
Safety And Hazards
Potassium tetracyanoplatinate(II) trihydrate is classified as toxic if swallowed, harmful if inhaled, and may cause skin and eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection . In case of contact with skin or eyes, or if swallowed or inhaled, seek medical attention immediately .
Zukünftige Richtungen
The future directions of Potassium tetracyanoplatinate(II) trihydrate are not specified in the search results. Its use in the preparation of other salts like Krogmann’s salt, which are highly conducting, one-dimensional materials, suggests potential applications in areas like materials science and electronics .
Eigenschaften
IUPAC Name |
dipotassium;platinum(2+);tetracyanide;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2K.3H2O.Pt/c4*1-2;;;;;;/h;;;;;;3*1H2;/q4*-1;2*+1;;;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTYQMMCROYLPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6K2N4O3Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium tetracyanoplatinate(II) trihydrate | |
CAS RN |
14323-36-5 |
Source


|
| Record name | Potassium tetracyanoplatinate(II) trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








